A Comprehensive Technical Guide to the Structure Elucidation of N-(4-Ethoxyphenyl)maleamic Acid
A Comprehensive Technical Guide to the Structure Elucidation of N-(4-Ethoxyphenyl)maleamic Acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-(4-Ethoxyphenyl)maleamic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic, field-proven approach. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structure confirmation.
Foundational Strategy: An Integrated Spectroscopic Approach
The complete structural determination of a novel or synthesized organic compound is never reliant on a single technique.[1] Instead, a synergistic combination of spectroscopic methods is employed to assemble a complete molecular picture. For N-(4-Ethoxyphenyl)maleamic acid, a molecule with the chemical formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol , our strategy will be anchored in three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[2] Each technique provides a unique and complementary piece of the structural puzzle, and their combined data will constitute an irrefutable confirmation of the molecule's identity.
The logical workflow for this elucidation is outlined below. It begins with the synthesis of the compound, followed by a multi-pronged spectroscopic analysis to confirm the molecular formula, identify all functional groups, and establish the precise connectivity of every atom.
Caption: Workflow for the Synthesis and Structural Elucidation of N-(4-Ethoxyphenyl)maleamic acid.
Synthesis and Purification: Obtaining the Analyte
The synthesis of N-(4-Ethoxyphenyl)maleamic acid is a classic example of amine acylation, achieved through the ring-opening reaction of maleic anhydride with a primary amine, in this case, 4-ethoxyaniline.[3] This reaction is typically high-yielding and proceeds readily under mild conditions.
Experimental Protocol: Synthesis
Materials:
-
Maleic Anhydride (≥99%)
-
4-Ethoxyaniline (≥98%)
-
Toluene, anhydrous
-
Dilute Hydrochloric Acid (1 M)
-
Deionized Water
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Ethanol, reagent grade
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (0.05 mol) in 100 mL of anhydrous toluene.
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In a separate beaker, dissolve 4-ethoxyaniline (0.05 mol) in 50 mL of anhydrous toluene.
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Add the 4-ethoxyaniline solution dropwise to the stirring maleic anhydride solution at room temperature.
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Stir the resulting mixture for 1 hour. A precipitate of N-(4-Ethoxyphenyl)maleamic acid will form.
-
After stirring, treat the mixture with 20 mL of 1 M hydrochloric acid to neutralize any unreacted 4-ethoxyaniline.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the solid thoroughly with deionized water to remove maleic acid and any remaining salts.
-
Recrystallize the crude product from ethanol to yield pure, crystalline N-(4-Ethoxyphenyl)maleamic acid.
-
Dry the purified product in a vacuum oven at 50°C to a constant weight.
This protocol is adapted from the established synthesis of the closely related N-(4-methoxyphenyl)maleamic acid.[4]
Mass Spectrometry: Determining the Molecular Mass and Formula
Mass spectrometry is the first line of analytical attack, providing the molecular weight and, through high-resolution analysis, the molecular formula.[5] We will utilize Electron Ionization (EI) as the ionization source.
Predicted Mass Spectrum Data
| m/z (charge) | Predicted Identity | Significance |
| 235 | [M]⁺˙ | Molecular Ion (confirms molecular weight) |
| 217 | [M - H₂O]⁺˙ | Loss of water from the carboxylic acid |
| 191 | [M - CO₂]⁺˙ | Decarboxylation of the carboxylic acid |
| 137 | [C₈H₉O₂N]⁺ | Cleavage of the maleamic acid chain |
| 109 | [C₆H₅O(CH₂CH₃)]⁺ | 4-ethoxyphenyl cation |
Interpretation and Causality
The molecular ion peak [M]⁺˙ at m/z 235 is the most critical piece of data, confirming the molecular weight of 235.24 g/mol .[2] High-resolution mass spectrometry (HRMS) would further validate the molecular formula C₁₂H₁₃NO₄ by providing an exact mass measurement. The fragmentation pattern is key to confirming the presence of specific structural motifs. The loss of 18 Da (H₂O) and 44 Da (CO₂) are characteristic fragmentation pathways for carboxylic acids. The presence of a significant peak at m/z 137 would suggest the cleavage of the bond between the amide nitrogen and the carbonyl carbon of the maleamic acid moiety, while a peak at m/z 109 is indicative of the stable 4-ethoxyphenyl cation.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile (approx. 1 mg/mL).
-
Instrument: A high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) equipped with an Electron Ionization (EI) source.
-
Analysis: Inject the sample solution into the instrument. Acquire the mass spectrum over a range of m/z 50-500. The standard electron energy for EI is 70 eV, which provides reproducible fragmentation patterns for library matching.[5]
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide (Secondary) |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1600, ~1510 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1240 | C-O stretch | Aryl Ether |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted (para) Aromatic |
Interpretation and Causality
The FT-IR spectrum provides a rapid confirmation of the successful synthesis. The very broad absorption from 3400-2400 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. The sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretch in a secondary amide. Crucially, the presence of two distinct carbonyl (C=O) peaks around 1700 cm⁻¹ (carboxylic acid) and 1660 cm⁻¹ (amide) confirms the amic acid structure. The aromatic C=C stretching bands and the strong C-H bending absorption around 830 cm⁻¹ provide strong evidence for a 1,4-disubstituted (para) aromatic ring. The C-O stretch of the aryl ether at ~1240 cm⁻¹ further supports the ethoxy substituent.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the dried, purified sample with ~100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis: Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework of the molecule.[1] Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments, the precise connectivity of atoms can be established.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (broad s) | Singlet | 1H | H -OOC- |
| ~10.2 (s) | Singlet | 1H | -NH - |
| ~7.5 (d, J ≈ 9.0 Hz) | Doublet | 2H | Ar-H (ortho to -NH) |
| ~6.9 (d, J ≈ 9.0 Hz) | Doublet | 2H | Ar-H (ortho to -OEt) |
| 6.45 (d, J ≈ 12.0 Hz) | Doublet | 1H | -OC-CH=CH-COOH |
| 6.25 (d, J ≈ 12.0 Hz) | Doublet | 1H | -OC-CH=CH -COOH |
| 4.0 (q, J ≈ 7.0 Hz) | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.3 (t, J ≈ 7.0 Hz) | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C =O (Carboxylic Acid) |
| ~165.5 | C =O (Amide) |
| ~155.0 | Ar-C -OEt |
| ~132.0 | -OC-C H=CH-COOH |
| ~131.5 | -OC-CH=C H-COOH |
| ~131.0 | Ar-C -NH |
| ~121.0 | Ar-C H (ortho to -NH) |
| ~114.5 | Ar-C H (ortho to -OEt) |
| ~63.0 | -O-C H₂-CH₃ |
| ~14.5 | -O-CH₂-C H₃ |
Interpretation and Causality
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The para-substitution on the aromatic ring results in a characteristic AA'BB' system, which often appears as two distinct doublets.[2] The two vinyl protons of the maleamic acid moiety are expected to appear as doublets with a coupling constant (J) of approximately 12 Hz, which is characteristic of a cis relationship. The ethoxy group will present as a classic quartet and triplet pattern. The acidic proton of the carboxylic acid and the amide proton will appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these peaks would disappear.
The ¹³C NMR spectrum will confirm the presence of 12 distinct carbon environments. The two carbonyl carbons will appear downfield (~165-170 ppm). The six aromatic carbons will resolve into four signals due to the molecule's symmetry. The vinyl, methoxy, and methyl carbons will have characteristic chemical shifts as predicted in the table.
Caption: Key ¹H NMR chemical shift assignments for N-(4-Ethoxyphenyl)maleamic acid.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to dissolve the compound and to slow the exchange of the acidic -OH and -NH protons, allowing for their observation.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -COOH and -NH protons will disappear or significantly decrease in intensity.
-
(Optional) 2D NMR: If further confirmation is needed, acquire 2D correlation spectra such as COSY (to show ¹H-¹H couplings) and HSQC/HMBC (to show ¹H-¹³C one-bond and multiple-bond correlations, respectively).
Conclusion: A Self-Validating Structural Proof
By systematically applying this integrated spectroscopic workflow, the structure of N-(4-Ethoxyphenyl)maleamic acid can be elucidated with a high degree of confidence. Mass spectrometry establishes the correct molecular formula. FT-IR spectroscopy confirms the presence of all key functional groups—carboxylic acid, amide, aromatic ether, and the para-substituted ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level map, confirming the connectivity and stereochemistry (cis-alkene) of the molecule. Each piece of data validates the others, creating a robust and self-consistent structural proof essential for regulatory submissions, publications, and further research and development.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Worldwide Life Sciences. N-(4-Ethoxyphenyl)maleamic acid - 5g. (2026). [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gowda, B.T., et al. (2009). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1529. [Link]
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NIST Chemistry WebBook. Phenacetin. (n.d.). [Link]
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White, A. P., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
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University of Arizona. Interpretation of Mass Spectra. (n.d.). [Link]
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Oreate AI Blog. Unveiling Phenacetin's Molecular Fingerprint: A Look at Its IR Spectrum. (2026, March 6). [Link]
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